molecular formula C24H21NO5 B2753523 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid CAS No. 2125396-31-6

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid

Cat. No.: B2753523
CAS No.: 2125396-31-6
M. Wt: 403.434
InChI Key: VGCXVKHYFGQWIA-UHFFFAOYSA-N
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Description

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Similar compounds are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

It’s worth noting that compounds with similar structures are often used as coupling agents in peptide synthesis , indicating that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role in peptide synthesis , it may be involved in protein synthesis and metabolism pathways.

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene, methoxybenzoic acid, and appropriate amines.

    Formation of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced through a reaction with 9H-fluorene and chloroformate in the presence of a base like triethylamine.

    Coupling Reaction: The Fmoc-protected amine is then coupled with 2-methoxybenzoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid

Uniqueness

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid stands out due to its specific structural features, such as the methoxybenzoic acid moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-22-12-15(10-11-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXVKHYFGQWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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